1-Fluoro-4-methyl-2-(sulfinylamino)benzene 1-Fluoro-4-methyl-2-(sulfinylamino)benzene
Brand Name: Vulcanchem
CAS No.: 1785759-41-2
VCID: VC2731755
InChI: InChI=1S/C7H6FNOS/c1-5-2-3-6(8)7(4-5)9-11-10/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)F)N=S=O
Molecular Formula: C7H6FNOS
Molecular Weight: 171.19 g/mol

1-Fluoro-4-methyl-2-(sulfinylamino)benzene

CAS No.: 1785759-41-2

Cat. No.: VC2731755

Molecular Formula: C7H6FNOS

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-4-methyl-2-(sulfinylamino)benzene - 1785759-41-2

Specification

CAS No. 1785759-41-2
Molecular Formula C7H6FNOS
Molecular Weight 171.19 g/mol
IUPAC Name 1-fluoro-4-methyl-2-(sulfinylamino)benzene
Standard InChI InChI=1S/C7H6FNOS/c1-5-2-3-6(8)7(4-5)9-11-10/h2-4H,1H3
Standard InChI Key IKXYUFHEXWXTRV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)N=S=O
Canonical SMILES CC1=CC(=C(C=C1)F)N=S=O

Introduction

1-Fluoro-4-methyl-2-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H6FNOS and a molar mass of 171.19 g/mol . It is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a sulfinylamino group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes

1-Fluoro-4-methyl-2-(sulfinylamino)benzene can be synthesized through several methods:

  • Nitration and Reduction: Starting with 1-fluoro-4-methylbenzene, a nitro group can be introduced through nitration. This nitro group can then be reduced to an amino group.

  • Sulfinylation: The amino group can be further modified by introducing a sulfinyl group through sulfinylation reactions.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents like iron or hydrogen gas.

  • Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Applications and Research Findings

1-Fluoro-4-methyl-2-(sulfinylamino)benzene has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

Biological Activity

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